N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
Overview
Description
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functionalization: Introduction of the amine group at the 2-position of the bicyclic structure.
Methylation: Methyl groups are introduced at the 1, 7, and 7 positions to achieve the desired tetramethyl substitution.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Amines: Formed through reduction processes.
Substituted Amines: Products of substitution reactions.
Scientific Research Applications
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Receptors: Interact with certain receptors in biological systems, modulating their activity.
Enzyme Inhibition: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,1,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
- N,1,2,3,3-Pentamethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
- N-Benzyl-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
Uniqueness
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its stability and reactivity make it particularly valuable in applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-11(10,3)9(7-8)12-4;/h8-9,12H,5-7H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYXLBJREIYFBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22321-23-9 | |
Record name | 2-Bornanamine, N-methyl-, hydrochloride, endo-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022321239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-aminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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